molecular formula C12H19N5O4 B129003 tert-Butyloxycarbonyl-mononitrosamidocaffeidine CAS No. 145439-00-5

tert-Butyloxycarbonyl-mononitrosamidocaffeidine

Numéro de catalogue B129003
Numéro CAS: 145439-00-5
Poids moléculaire: 297.31 g/mol
Clé InChI: LKQUZRCCKZTDTG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Tert-Butyloxycarbonyl-mononitrosamidocaffeidine (Boc-ONC) is a compound that has gained significant attention in the field of scientific research due to its potential applications as a cancer therapy agent. This compound belongs to the nitrosamine family, which is known for its carcinogenic properties. However, Boc-ONC has been found to exhibit anti-cancer properties, making it a promising candidate for further research.

Mécanisme D'action

Tert-Butyloxycarbonyl-mononitrosamidocaffeidine has been found to induce apoptosis in cancer cells through the activation of the mitochondrial pathway. It inhibits the activity of anti-apoptotic proteins, which leads to the release of cytochrome c from the mitochondria. Cytochrome c then activates caspases, which initiate the apoptotic process.

Effets Biochimiques Et Physiologiques

Tert-Butyloxycarbonyl-mononitrosamidocaffeidine has been found to exhibit anti-cancer properties in various cancer cell lines. It has also been found to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases. Additionally, tert-Butyloxycarbonyl-mononitrosamidocaffeidine has been found to have antioxidant properties, which may protect cells from oxidative stress.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using tert-Butyloxycarbonyl-mononitrosamidocaffeidine in lab experiments is its specificity for cancer cells. This allows for targeted therapy, which may reduce side effects associated with traditional chemotherapy. However, one limitation is that tert-Butyloxycarbonyl-mononitrosamidocaffeidine is a relatively new compound, and its long-term effects are not yet known.

Orientations Futures

There are several directions that future research on tert-Butyloxycarbonyl-mononitrosamidocaffeidine could take. One area of interest is the development of more efficient synthesis methods. Additionally, further studies could investigate the potential of tert-Butyloxycarbonyl-mononitrosamidocaffeidine in combination with other cancer therapy agents. Finally, research could focus on the potential of tert-Butyloxycarbonyl-mononitrosamidocaffeidine in the treatment of other diseases, such as inflammatory and neurodegenerative diseases.
In conclusion, tert-Butyloxycarbonyl-mononitrosamidocaffeidine is a promising compound that has the potential to be used as a targeted cancer therapy agent. Its specificity for cancer cells, anti-inflammatory properties, and antioxidant properties make it an attractive candidate for further research. However, more studies are needed to fully understand its long-term effects and potential applications in other areas of medicine.

Méthodes De Synthèse

The synthesis of tert-Butyloxycarbonyl-mononitrosamidocaffeidine involves the reaction of caffeine with nitrous acid in the presence of a tert-butoxycarbonyl (Boc) protecting group. The Boc group is used to protect the amine group of caffeine from reacting with nitrous acid. The reaction results in the formation of tert-Butyloxycarbonyl-mononitrosamidocaffeidine, which can be purified using chromatography techniques.

Applications De Recherche Scientifique

Tert-Butyloxycarbonyl-mononitrosamidocaffeidine has been investigated for its potential as a cancer therapy agent. Studies have shown that tert-Butyloxycarbonyl-mononitrosamidocaffeidine can induce apoptosis (programmed cell death) in cancer cells, while leaving healthy cells unaffected. This makes it a promising candidate for targeted cancer therapy.

Propriétés

Numéro CAS

145439-00-5

Nom du produit

tert-Butyloxycarbonyl-mononitrosamidocaffeidine

Formule moléculaire

C12H19N5O4

Poids moléculaire

297.31 g/mol

Nom IUPAC

tert-butyl N-methyl-N-[1-methyl-5-[methyl(nitroso)carbamoyl]imidazol-4-yl]carbamate

InChI

InChI=1S/C12H19N5O4/c1-12(2,3)21-11(19)16(5)9-8(15(4)7-13-9)10(18)17(6)14-20/h7H,1-6H3

Clé InChI

LKQUZRCCKZTDTG-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N(C)C1=C(N(C=N1)C)C(=O)N(C)N=O

SMILES canonique

CC(C)(C)OC(=O)N(C)C1=C(N(C=N1)C)C(=O)N(C)N=O

Autres numéros CAS

145439-00-5

Synonymes

t-BOC-MNAC
tert-butyloxycarbonyl-mononitrosamidocaffeidine

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.